![molecular formula C12H13N7O2 B6535365 N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1170137-26-4](/img/structure/B6535365.png)

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

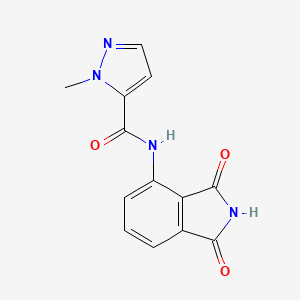

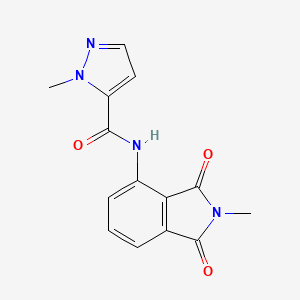

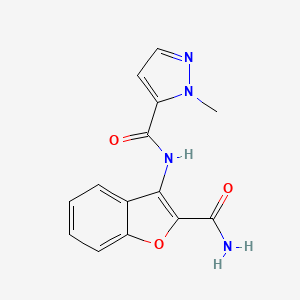

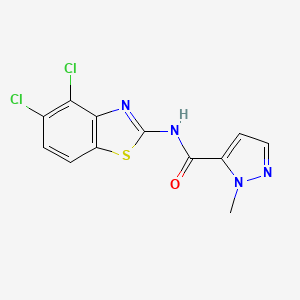

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring and an oxadiazole ring. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .

Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

The compound has been investigated for its herbicidal potential. In a study by Luo et al. (2021) , derivatives containing 3-methyl-1H-pyrazol-5-yl were synthesized to enhance the potency of the herbicide quinclorac. Among these derivatives, 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (8l) and 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a) demonstrated excellent inhibition effects on barnyard grass in greenhouse experiments. Notably, compound 10a exhibited herbicidal activity equivalent to quinclorac in field assays. These findings suggest that N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide could be further explored as a potential herbicide for controlling barnyard grass.

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds are known for their diverse pharmacological effects. While specific studies on this compound are limited, the pyrazole structure has been associated with potent antileishmanial and antimalarial activities . Further investigations could explore its potential in combating parasitic diseases.

Structural Characterization

The compound’s structure has been verified using techniques such as elemental microanalysis, FTIR, and 1H NMR spectroscopy . Understanding its molecular arrangement is crucial for further applications and modifications.

Wirkmechanismus

Target of Action

The primary target of this compound is Poly (ADP-ribose) glycohydrolase (PARG) . PARG is an enzyme that catalyzes the hydrolysis of the O-glycosidic linkages of ADP-ribose polymers, reversing the effects of poly (ADP-ribose) polymerases (PARPs) . PARPs are involved in various cellular processes such as DNA repair, genomic stability, and programmed cell death.

Mode of Action

The compound acts as a potent and selective inhibitor of PARG . By inhibiting PARG, it prevents the hydrolysis of ADP-ribose polymers, thereby affecting the activity of PARPs. This interaction can lead to changes in cellular processes where PARPs play a crucial role.

Biochemical Pathways

The inhibition of PARG affects the PARP-dependent pathways . PARPs are involved in the repair of single-strand DNA breaks . Therefore, the inhibition of PARG can potentially affect DNA repair mechanisms and other related cellular processes.

Eigenschaften

IUPAC Name |

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N7O2/c1-7-6-9(19(3)17-7)11-15-16-12(21-11)14-10(20)8-4-5-13-18(8)2/h4-6H,1-3H3,(H,14,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRLXJIIZGCWPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=NN3C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6535282.png)

![2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B6535295.png)

![2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B6535299.png)

![2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B6535305.png)

![2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-cyclopropylacetamide](/img/structure/B6535314.png)

![2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B6535320.png)

![1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6535321.png)

![6-ethoxy-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6535349.png)

![6-chloro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6535357.png)

![1-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6535360.png)